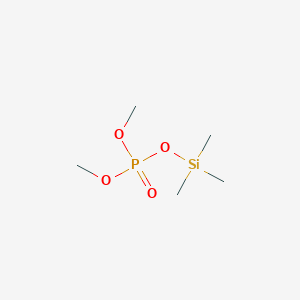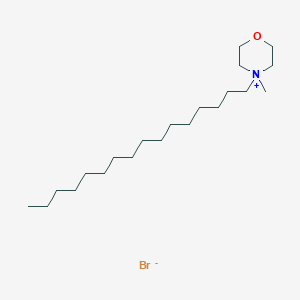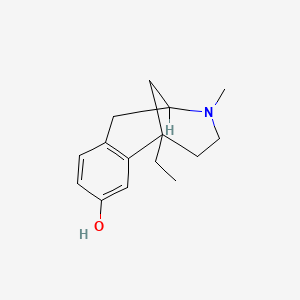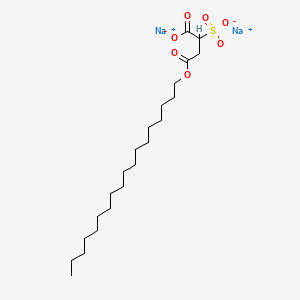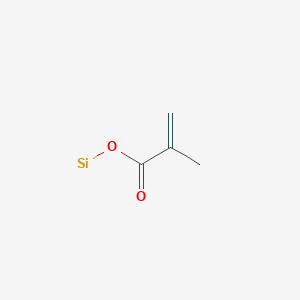
Pyrazinetetracarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinetetracarboxamide is a chemical compound known for its unique structure and properties It is a derivative of pyrazine, featuring four carboxamide groups attached to the pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinetetracarboxamide typically involves the reaction of pyrazine with suitable amide-forming reagents. One common method is the reaction of pyrazine with an excess of ammonia or primary amines under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the carboxamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for precise control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Pyrazinetetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to activate the amide groups for further reactions.
Major Products Formed
Oxidation: Pyrazinetetracarboxylic acid.
Reduction: Pyrazinetetraamine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
科学的研究の応用
Pyrazinetetracarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: this compound derivatives have been explored for their potential as antimicrobial and anticancer agents.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes.
作用機序
The mechanism of action of pyrazinetetracarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence various biological and chemical processes. For example, in biological systems, the compound can interact with enzymes and proteins, affecting their activity and function. In coordination chemistry, the formation of metal complexes can lead to catalytic activity and other unique properties.
類似化合物との比較
Similar Compounds
Pyrazinecarboxamide: A simpler derivative with only one carboxamide group.
Pyrazinedicarboxamide: Contains two carboxamide groups.
Pyrazinetricarboxamide: Features three carboxamide groups.
Uniqueness
Pyrazinetetracarboxamide is unique due to its four carboxamide groups, which provide multiple sites for hydrogen bonding and coordination with metal ions. This makes it a versatile compound with a wide range of applications in various fields of research.
特性
CAS番号 |
22051-80-5 |
|---|---|
分子式 |
C8H8N6O4 |
分子量 |
252.19 g/mol |
IUPAC名 |
pyrazine-2,3,5,6-tetracarboxamide |
InChI |
InChI=1S/C8H8N6O4/c9-5(15)1-2(6(10)16)14-4(8(12)18)3(13-1)7(11)17/h(H2,9,15)(H2,10,16)(H2,11,17)(H2,12,18) |
InChIキー |
VAPLSNGCBVVBQG-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(C(=N1)C(=O)N)C(=O)N)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


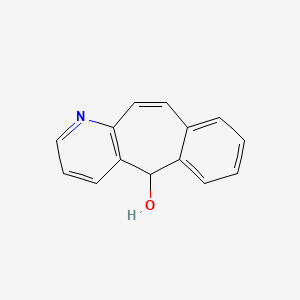


![5-[(4-Methoxyphenyl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B14707676.png)
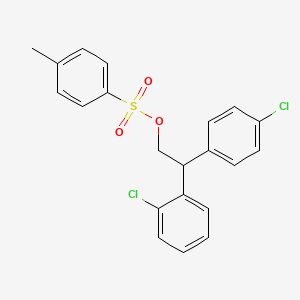
![4-Thiazolidinone, 5-[(4-nitrophenyl)azo]-3-phenyl-2-thioxo-](/img/structure/B14707683.png)



